144409-99-4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

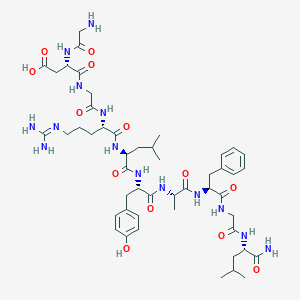

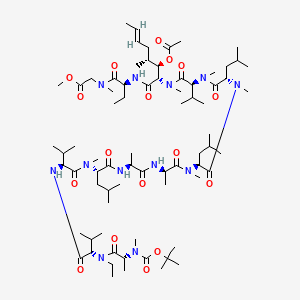

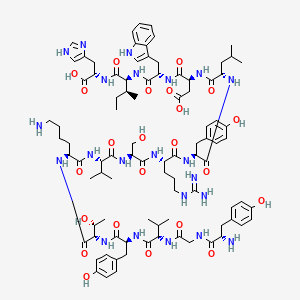

The compound with CAS number “144409-99-4” is known as Amyloid β-Protein Fragment 40-1 . It is a peptide that is found in the brain and is thought to be involved in Alzheimer’s disease . This compound is an inactive control of Amyloid β-Protein (1-40) .

Physical and Chemical Properties Analysis

The compound is a white or off-white powder . It is soluble in water . The compound should be stored at temperatures below -15°C .

科学的研究の応用

Frameworks and Computing in Scientific Research

Scientific research applications are complex and challenging to develop, use, and maintain. Traditional scientific software written from scratch in languages like C and Fortran contributes to this complexity. Modern approaches involve using scientific software frameworks, enabling rapid assembly of new applications from existing component libraries. These frameworks are vital for grid-enabling existing applications and developing new ones. A notable comparison of existing scientific frameworks highlights the evolving trends and the importance of these frameworks in improving programming productivity in scientific research (Appelbe et al., 2007).

Unit Testing for Legacy Scientific Codes

Maintaining and evolving large-scale scientific applications, especially legacy codes, is expensive and time-consuming due to their complexity and the often limited programming skills of researchers. The introduction of a unit testing framework (UTF) aims to visualize scientific code architecture, understand undocumented source code, and analyze software flow and functionality. The UTF's performance is crucial as scientific legacy applications simulate long-term instances. Enhancements like Message Passing based Parallelization, parallel I/O operations, in situ data analysis, and signal processing are applied to address performance issues and data transfer limitations. This approach has demonstrated its efficiency and correctness for legacy Earth model applications on supercomputers like Titan (Yao et al., 2017).

Data Sharing in Scientific Research

Data sharing is a critical aspect of the scientific method, facilitating result verification and research extension from prior results. However, many scientists refrain from making their data electronically available due to factors like time constraints and lack of funding. Most researchers are content with their current data management processes for initial and short-term lifecycle stages but are dissatisfied with long-term data preservation. Organizations often lack support for researchers in both short-term and long-term data management. Fulfilling certain conditions, like formal citation and sharing reprints, can enhance researchers' willingness to share their data. Notably, data management practices vary significantly based on variables like funding agency, subject discipline, age, work focus, and geographic location (Tenopir et al., 2011).

Software Licensing for Scientists

In the realm of scientific research, where software is a critical tool, understanding legal strategies for licensing software developed by scientists is paramount. Navigating the complex landscape of software licensing can be overwhelming, even for sophisticated programmers. Institutional technology transfer offices (TTOs) exist to assist in this process, but mismatches in expectations or specific domain knowledge can lead to less-than-optimal outcomes. As scientists distribute and disseminate their software, they must be knowledgeable not only in their scientific domain and coding but also in legal aspects of software licensing. This requirement calls for a primer on software licensing tailored to the unique needs of the scientist-software developer (Morin et al., 2012).

作用機序

Target of Action

The compound 144409-99-4, also known as Amyloid Beta-Protein (40-1), primarily targets the brain . This peptide is thought to be involved in Alzheimer’s disease .

Mode of Action

Amyloid Beta-Protein (40-1) has been shown to inhibit protein interactions and activator functions . It interacts with its targets in the brain, leading to changes in protein function and activity.

Result of Action

The molecular and cellular effects of Amyloid Beta-Protein (40-1)'s action are likely related to its role in Alzheimer’s disease. By inhibiting protein interactions and activator functions, it may contribute to the formation of amyloid plaques, a hallmark of Alzheimer’s disease .

生化学分析

Cellular Effects

As an inactive control, the beta-Amyloid Peptide (40-1) does not have the same cellular effects as the beta-Amyloid (1-40) peptide. It does not influence cell function, cell signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of beta-Amyloid Peptide (40-1) is not the same as that of the beta-Amyloid (1-40) peptide. It does not exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the beta-Amyloid Peptide (40-1) is stable and soluble in water up to 1 mg/ml . It does not exhibit long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

As an inactive control, the beta-Amyloid Peptide (40-1) does not exhibit dosage effects in animal models. It does not have threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

The beta-Amyloid Peptide (40-1) is not involved in metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of beta-Amyloid Peptide (40-1) within cells and tissues have not been extensively studied. As an inactive control, it is not expected to interact with transporters or binding proteins, or to have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of beta-Amyloid Peptide (40-1) is not well-defined. As an inactive control, it is not expected to have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 144409-99-4 involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "4-(4-methoxyphenyl)-2-oxo-1,3-thiazolidin-3-yl acetic acid", "4-(4-methylpiperazin-1-yl)aniline" ], "Reaction": [ "Step 1: The starting material 4-(4-methoxyphenyl)-2-oxo-1,3-thiazolidin-3-yl acetic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 4-(4-methylpiperazin-1-yl)aniline in the presence of a base such as triethylamine to form the desired intermediate.", "Step 3: The intermediate is then subjected to a series of reactions including reduction, cyclization, and deprotection to form the final product 144409-99-4." ] } | |

CAS番号 |

144409-99-4 |

分子量 |

4329.86 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。